2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol, also known as Flibanserin, is a medication that is used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. The drug was approved by the US Food and Drug Administration (FDA) in 2015, making it the first and only drug approved for the treatment of HSDD.
Mechanism of Action
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. The drug acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This results in an increase in sexual desire and arousal.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the body. The drug has been found to increase levels of dopamine and norepinephrine in the brain, which leads to an increase in sexual desire and arousal. In addition, this compound has also been shown to decrease levels of serotonin, which can lead to an improvement in mood and a reduction in anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the serotonin 5-HT1A receptor and the 5-HT2A receptor. This allows researchers to study the effects of these receptors on sexual desire and arousal. However, one of the limitations of using this compound in lab experiments is its potential side effects, such as dizziness and nausea, which can interfere with the results of the experiment.
Future Directions
There are several future directions for the use of 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in research. One area of research is the potential use of the drug in treating other conditions, such as depression and anxiety. Another area of research is the development of new drugs that target the same neurotransmitters as this compound but with fewer side effects. Finally, researchers may continue to study the mechanism of action of this compound in order to gain a better understanding of how it affects sexual desire and arousal.
Synthesis Methods
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is synthesized using a multi-step process that involves the reaction of 2-chloroethanol with 4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)piperazine in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including reduction and acylation, to yield the final product, this compound.
Scientific Research Applications
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively researched for its potential use in treating HSDD in premenopausal women. Clinical trials have shown that the drug can significantly improve sexual desire and satisfaction in women with HSDD. In addition, this compound has also been studied for its potential use in treating other conditions, such as depression and anxiety.
Properties
IUPAC Name |
2-[4-cyclohexyl-1-[(2-fluoro-4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-25-19-8-7-16(20(21)13-19)14-22-10-11-23(15-18(22)9-12-24)17-5-3-2-4-6-17/h7-8,13,17-18,24H,2-6,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMRMSHRLDKKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)C3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.